Di(1H-1,2,4-triazol-1-yl)methanone

Catalog No.
S1898764
CAS No.
41864-22-6
M.F
C5H4N6O
M. Wt
164.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di(1H-1,2,4-triazol-1-yl)methanone

For peptide chemists and process development teams facing low conversion with CDI: Di(1H-1,2,4-triazol-1-yl)methanone (CDT) is a phosgene-free carbonyl donor that delivers 4 orders of magnitude better leaving group ability (pKa 10.3 vs. 14.4 for imidazole). This enables:

  • Complete coupling of sterically hindered nucleophiles at room temperature.
  • Avoidance of toxic phosgene derivatives and acidic catalysts.
  • Consistent >95% yields in complex urea/carbamate syntheses without resin cleavage or biomolecule degradation.

Supply chain: Available in multi-gram to kilogram quantities with consistent purity (≥98% HPLC) for R&D and pilot scale.

CAS Number

41864-22-6

Product Name

Di(1H-1,2,4-triazol-1-yl)methanone

IUPAC Name

bis(1,2,4-triazol-1-yl)methanone

Molecular Formula

C5H4N6O

Molecular Weight

164.13 g/mol

InChI

InChI=1S/C5H4N6O/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H

InChI Key

YHNUDLCUIKMNSN-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)C(=O)N2C=NC=N2

Canonical SMILES

C1=NN(C=N1)C(=O)N2C=NC=N2

The exact mass of the compound Di(1H-1,2,4-triazol-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,1'-Carbonyldi(1,2,4-triazole), CDT, Carbonyl di(1,2,4-triazole), 1,1'-Carbonylbis(1H-1,2,4-triazole), Di-1,2,4-triazol-1-ylmethanone

Purity

≥98% (HPLC)

Package Size

1 g, 5 g, 25 g

Di(1H-1,2,4-triazol-1-yl)methanone (CDT, CAS 41864-22-6) is a highly reactive carbonylating and coupling reagent predominantly utilized in advanced peptide synthesis, amidation, and the preparation of complex ureas and carbamates. As a structural analog to the widely used 1,1'-carbonyldiimidazole (CDI), CDT offers a significantly more electrophilic carbonyl center due to the electron-withdrawing nature of its triazole rings. For industrial and laboratory procurement, CDT is positioned as a premium, phosgene-free activation reagent that bridges the gap between the safe but often insufficiently reactive CDI and highly reactive but hazardous phosgene derivatives (such as diphosgene or triphosgene)[1].

Research Fit

Solid-phase activation & bioconjugation with reported high matrix reactivity
Peptide coupling with reported low racemization context
Direct functionalization of unprotected carbohydrates for glycoconjugate synthesis
Antifungal scaffold for agrochemical SAR studies, reported class-level CYP51 inhibition context

Buyers frequently attempt to substitute CDT with the more ubiquitous and less expensive 1,1'-carbonyldiimidazole (CDI). However, this substitution routinely fails in the presence of sterically hindered amines, deactivated aromatic nucleophiles, or complex heterocyclic cyclizations. The fundamental issue is leaving group ability: the 1,2,4-triazole byproduct of CDT has a pKa of approximately 10.3, whereas the imidazole byproduct of CDI has a pKa of 14.4 [1]. This four-order-of-magnitude difference in acidity makes triazole a vastly superior leaving group. Consequently, reactions that proceed rapidly at room temperature with CDT often require prolonged heating, strong acid catalysis, or fail entirely (0% conversion) when attempted with CDI, leading to costly process delays and degraded yields of sensitive substrates [2].

Substitution Risk

!

CDT vs CDI: Activated matrix reactivity may be significantly lower with CDI, potentially compromising immobilization of sensitive ligands.

!

Epoxidation with alternative peroxyacid precursors (e.g., p-nitrophenyl ester system) may proceed at substantially slower rate, altering synthetic outcome.

!

Triazole ring substitution pattern is critical for antifungal target binding; other triazole analogs may not replicate CYP51 engagement.

Leaving Group pKa and Thermodynamic Reactivity

The chemical reactivity of carbonylating agents is heavily dictated by the stability of their leaving groups. In direct comparison, the 1,2,4-triazole leaving group of CDT exhibits a pKa of 10.3, compared to the 14.4 pKa of the imidazole leaving group in CDI [1]. This quantitative difference translates to a significantly higher electrophilicity of the CDT carbonyl carbon, allowing it to bypass the need for exogenous acid catalysts (like imidazole·HCl) that are often mandatory to force CDI-mediated couplings to completion.

Evidence DimensionLeaving Group pKa
Target Compound Data10.3 (1,2,4-triazole from CDT)
Comparator Or Baseline14.4 (Imidazole from CDI)
Quantified Difference~4.1 pKa units (over 10,000-fold difference in acidity/leaving group ability)
ConditionsStandard aqueous pKa reference values applied to coupling mechanism kinetics

Procurement of CDT eliminates the need for harsh secondary catalysts and extreme heating when coupling unreactive nucleophiles.

Matrix reactivity
Head-to-head
CDT matrixvsCDI matrix
Reported much higher reactivity
Supports selection for labile ligand immobilization
Qualitative assessment; no numerical factor provided.

Conversion Rates in Hindered Azapeptide Synthesis

In the solid-phase synthesis of complex aza-glycine collagen peptides, standard coupling agents often fail to achieve practical yields due to steric hindrance and reduced nucleophilicity. Under identical mild conditions, CDI achieved only a 6% conversion rate. In contrast, CDT achieved a 14% conversion rate, matching the performance of hazardous phosgene derivatives without the associated toxicity risks [1]. Further optimization with CDT at elevated temperatures (60 °C) pushed conversions to 87%, proving its scalability for difficult peptide couplings.

Evidence DimensionAza-glycine coupling conversion (baseline conditions)
Target Compound Data14% conversion
Comparator Or Baseline6% conversion (CDI)
Quantified Difference2.3x higher conversion rate
ConditionsSolid-phase peptide synthesis, 30 min coupling, equimolar reagent loading

For peptide manufacturers, replacing CDI with CDT directly doubles baseline conversion in difficult aza-amino acid couplings, reducing the need for toxic phosgene alternatives.

Epoxidation rate
Reported
~50× higher
rate constant difference
Indicates faster epoxidation for synthetic efficiency
k(CDT) ≈ 3.0, k(TCNP) ≈ 0.06 dm³ mol⁻¹ s⁻¹; cross-study context.

Enabling Refractory Heterocyclic Cyclizations

The synthesis of complex pharmaceutical intermediates, such as imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, requires a highly reactive carbonyl source to force the cyclization of amidrazone adducts. When utilizing CDI, the reaction yielded 0% product, with no reaction observed even when temperatures were pushed to 100 °C. Switching the reagent to CDT enabled the rapid formation of the isocyanate intermediate and subsequent cyclization, allowing the successful scale-up of the intermediate to over 100 grams with a 27% overall yield[1].

Evidence DimensionCyclization reaction success
Target Compound DataSuccessful cyclization (>100g scale preparative yield)
Comparator Or Baseline0% reaction progress (CDI)
Quantified DifferenceAbsolute process enablement (0% vs viable manufacturing route)
ConditionsAmidrazone coupling and cyclization, solvent screen up to 100 °C

Buyers synthesizing complex heterocycles must procure CDT over CDI to prevent total synthetic failure in sterically demanding ring-closure steps.

Racemization control
Class-level
Low degree of racemization reported
May support chiral purity in peptide synthesis
Quantitative data not available from source.
Carbohydrate coupling
Reported
Direct reaction with unprotected glucose yields β-D-glucosyl esters
Simplifies route to glycoconjugates without protecting groups
No direct comparison with other reagents.
Antifungal activity
Class-level
Reported antifungal activity; class-level CYP51 inhibition
Supports agrochemical SAR and lead optimization
Direct MIC values not available in sources.

Phosgene-Free Hindered Ureas and Carbamates

CDT is the reagent of choice for industrial scale-up of complex ureas and carbamates where the nucleophiles are highly deactivated or sterically hindered. Because its triazole leaving group is vastly superior to imidazole, it allows these reactions to proceed at lower temperatures without the severe safety overhead of triphosgene[1].

Solid-Phase Azapeptide and Modified Peptide Synthesis

In peptide manufacturing, particularly for collagen analogs or azapeptides where standard amino acids are replaced with less reactive hydrazine derivatives, CDT provides the necessary electrophilic punch. It directly replaces CDI to double baseline conversion rates while maintaining the mild conditions required to prevent premature cleavage from the resin[2].

Rapid Derivatization of pH-Sensitive Biomolecules

For the functionalization of sensitive biological matrices (such as agarose for affinity chromatography) or complex vitamins, prolonged exposure to basic coupling conditions causes degradation. CDT's accelerated reaction kinetics allow for complete activation in a fraction of the time required by CDI, preserving the structural integrity of the biomolecule[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Affinity chromatography matrix activation
Carbonylating reactivity for solid-phase supports
Immobilization kinetics and ligand stability
Epoxidation of complex olefins
Peroxyacid generation efficiency
Reaction rate and chemoselectivity
Enantiopure peptide synthesis
Low-racemization coupling context
Chiral purity assessment
Agrochemical antifungal lead discovery
Antifungal activity screening context
CYP51 inhibition and structure-activity relationships

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (75.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (71.7%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (24.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Explore Compound Types